molecular formula C8H8O2 B6262550 (2E)-3-(furan-2-yl)-2-methylprop-2-enal CAS No. 108576-21-2

(2E)-3-(furan-2-yl)-2-methylprop-2-enal

Cat. No.: B6262550
CAS No.: 108576-21-2
M. Wt: 136.1
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Description

(2E)-3-(furan-2-yl)-2-methylprop-2-enal (CAS 108576-21-2) is a high-value furan-based unsaturated aldehyde with a molecular formula of C8H8O2 and a molecular weight of 136.15 g/mol . This compound features a conjugated system with an α,β-unsaturated carbonyl group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis . The furan moiety, a heteroaromatic ring, contributes significantly to its utility as a building block for constructing more complex heterocyclic compounds . Its well-defined E-configuration ensures consistent steric and electronic properties, enabling selective transformations and making it a reliable reagent for fine chemical production . Researchers value this compound in pharmaceutical and agrochemical research for its structural versatility, which facilitates the synthesis of novel bioactive molecules . It has also been identified as a compound with cinnamon, herbal, and spice notes, detected in food sources such as fats and oils . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

108576-21-2

Molecular Formula

C8H8O2

Molecular Weight

136.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2e 3 Furan 2 Yl 2 Methylprop 2 Enal and Its Analogues

Chemo- and Regioselective Synthesis Approaches

The selective synthesis of (2E)-3-(furan-2-yl)-2-methylprop-2-enal hinges on the ability to control the geometry of the C2-C3 double bond and to differentiate the reactivity of the aldehyde and the furan (B31954) ring.

Strategies for E/Z Stereocontrol at the C2-C3 Double Bond

The formation of the C2-C3 double bond with a high degree of E-selectivity is crucial for the synthesis of the target molecule. Several classical and modern olefination reactions can be employed to achieve this.

The Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a powerful tool for the synthesis of α,β-unsaturated esters and, by extension, aldehydes, with a strong preference for the formation of the (E)-isomer. wikipedia.orgnrochemistry.com The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, this would involve the reaction of furan-2-carbaldehyde with a stabilized phosphonate (B1237965) ylide derived from a 2-phosphonopropanal equivalent. The use of stabilized ylides in the HWE reaction generally leads to excellent (E)-selectivity. wikipedia.org

The Claisen-Schmidt Condensation: This is a base-catalyzed crossed aldol (B89426) condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens, such as furan-2-carbaldehyde. wikipedia.orgmiracosta.edu The reaction of furan-2-carbaldehyde with propanal under basic conditions would initially form a β-hydroxy aldehyde, which then readily dehydrates to form the conjugated enal. The thermodynamic stability of the resulting conjugated system favors the formation of the (E)-isomer.

ReactionKey ReagentsTypical Selectivity
Horner-Wadsworth-EmmonsFuran-2-carbaldehyde, stabilized phosphonate ylide (e.g., diethyl 2-formylpropylphosphonate)Predominantly (E)-alkene wikipedia.orgnrochemistry.com
Claisen-Schmidt CondensationFuran-2-carbaldehyde, Propanal, Base (e.g., NaOH, KOH)Favors (E)-alkene due to thermodynamic stability wikipedia.orgmiracosta.edu

Selective Functionalization of the Aldehyde vs. Furan Ring

The presence of two reactive sites, the aldehyde group and the furan ring, necessitates chemoselective strategies for further functionalization.

Protection of the Aldehyde: To perform reactions on the furan ring without affecting the aldehyde, the aldehyde group can be selectively protected. Common protecting groups for aldehydes include acetals and thioacetals. For instance, furan-2-carbaldehyde can be reacted with ethylene (B1197577) glycol in the presence of an acid catalyst to form a cyclic acetal. Once the furan ring is functionalized, the aldehyde can be deprotected under acidic conditions. mdpi.com

Functionalization of the Furan Ring: The furan ring can undergo various electrophilic substitution reactions. However, the presence of the electron-withdrawing aldehyde group at the 2-position deactivates the ring towards electrophilic attack. To overcome this, strategies such as metallation-transmetallation sequences can be employed. For example, the furan ring can be lithiated at the 5-position, followed by reaction with an electrophile.

Catalytic Pathways for Enhanced Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound and its analogues.

Organocatalytic Strategies for Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. For the synthesis of chiral analogues of this compound, organocatalytic methods can be employed to introduce stereocenters with high enantioselectivity.

Asymmetric Aldol and Michael Reactions: Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric aldol reaction between furan-2-carbaldehyde and other carbonyl compounds. These catalysts can also be used for asymmetric Michael additions to α,β-unsaturated aldehydes, which could be a route to chiral derivatives of the target molecule.

ReactionCatalyst TypePotential Chiral Product
Asymmetric Aldol ReactionProline and its derivativesChiral β-hydroxy aldehydes
Asymmetric Michael AdditionChiral secondary aminesChiral γ-functionalized aldehydes

Transition Metal-Catalyzed Methodologies

Transition metal catalysis, particularly with palladium, provides efficient routes to furan-containing compounds and α,β-unsaturated systems.

Palladium-catalyzed cross-coupling reactions are versatile methods for the formation of carbon-carbon bonds.

The Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, a possible strategy would be the Heck coupling of a 2-halofuran with 2-methylprop-2-enal. The stereochemical outcome of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

Carbonylative Coupling Reactions: Palladium-catalyzed carbonylative coupling reactions introduce a carbonyl group into a molecule. A carbonylative Heck-type reaction could potentially be used to synthesize the target compound from a 2-halofuran, an alkyne, and a carbon monoxide source. rsc.org

ReactionKey ReagentsProduct Type
Heck Reaction2-Halofuran, 2-Methylprop-2-enal, Pd catalyst, Base3-Aryl-2-methylprop-2-enal nih.gov
Carbonylative Heck Reaction2-Halofuran, Alkyne, CO source, Pd catalystα,β-Unsaturated aldehyde rsc.org
Other Metal-Mediated Syntheses

While classical condensation reactions are commonly employed, various metal-mediated cross-coupling reactions offer alternative and often more versatile routes to this compound and its analogues. These methods can provide higher selectivity and yields under milder conditions.

One plausible approach involves a palladium-catalyzed Heck-type reaction between 2-vinylfuran and a suitable propenal derivative. Alternatively, a Suzuki coupling of a furan-2-boronic acid with a halo-substituted enal could be envisioned. Another potential strategy is the Stille coupling, which would involve the reaction of an organotin reagent, such as 2-(tributylstannyl)furan, with a suitable α,β-unsaturated aldehyde.

These metal-catalyzed reactions, while powerful, often necessitate careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and base, to achieve the desired product in high yield and stereoselectivity. The table below summarizes hypothetical data for such synthetic routes, illustrating the potential of these methods.

Table 1: Hypothetical Data for Metal-Mediated Syntheses of this compound

Coupling ReactionFuran SubstrateCoupling PartnerCatalyst SystemSolventYield (%)
Heck-type2-Vinylfuran2-Bromoprop-2-enalPd(OAc)₂ / PPh₃DMF75
SuzukiFuran-2-boronic acid(E)-3-bromo-2-methylprop-2-enalPd(PPh₃)₄ / K₂CO₃Toluene/H₂O82
Stille2-(Tributylstannyl)furan(E)-3-iodo-2-methylprop-2-enalPdCl₂(PPh₃)₂THF78

This data is illustrative and based on typical yields for these types of reactions.

Biocatalytic Routes Utilizing Furan Aldehyde Substrates

Biocatalysis has emerged as a promising green alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can offer high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of this compound, enzymatic aldol condensation is a particularly attractive route.

This approach would utilize a furan aldehyde, such as furfural (B47365) (furan-2-carbaldehyde), as the starting material. Furfural is a renewable platform chemical derived from lignocellulosic biomass. An aldolase (B8822740) enzyme could then catalyze the condensation of furfural with propanal to form the desired α,β-unsaturated aldehyde. The choice of aldolase is crucial for controlling the stereoselectivity of the reaction.

Researchers have explored various aldolases, including deoxyribose-5-phosphate aldolase (DERA) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, for their ability to catalyze C-C bond formation. While specific studies on the synthesis of this compound using these enzymes may be limited, the broad substrate scope of many aldolases suggests the feasibility of this approach.

Table 2: Potential Biocatalytic Synthesis of this compound

Enzyme TypeSubstrate 1Substrate 2BiocatalystReaction MediumConversion (%)
AldolaseFurfuralPropanalRecombinant E. coli expressing DERAAqueous bufferHigh
AldolaseFurfuralPropanalIsolated KDPG aldolaseAqueous buffer with co-solventModerate to High

This data represents potential outcomes based on the known activity of these enzymes with similar substrates.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of fine chemicals like this compound is increasingly being guided by the principles of green chemistry to enhance sustainability.

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). For the synthesis of this compound, solvent-free and aqueous reaction conditions are highly desirable.

Solvent-free, or solid-state, reactions can be achieved by grinding the solid reactants together, often in the presence of a solid catalyst. This technique can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. For instance, a solid-state aldol condensation between furfural and propanal, catalyzed by a solid base like sodium hydroxide (B78521) or a hydrotalcite, could be a viable green route.

Alternatively, conducting the synthesis in water as the solvent offers significant environmental benefits. Water is non-toxic, non-flammable, and inexpensive. While the organic reactants may have limited solubility in water, the use of phase-transfer catalysts or surfactants can facilitate the reaction. Furthermore, the hydrophobic effect can sometimes accelerate reaction rates in aqueous media.

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and condensation reactions, are preferred as they generate minimal waste.

In the context of synthesizing this compound, an aldol condensation of furfural and propanal is an example of a highly atom-economical reaction, as the only byproduct is water. In contrast, reactions like the Wittig reaction, while effective, have poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste.

Elucidation of Reactivity Profiles and Chemical Transformations of 2e 3 Furan 2 Yl 2 Methylprop 2 Enal

The reactivity of (2E)-3-(furan-2-yl)-2-methylprop-2-enal is dominated by the interplay between the conjugated system of the propenal group and the aromatic furan (B31954) ring.

Electrophilic and Nucleophilic Additions to the Alpha,Beta-Unsaturated System

The α,β-unsaturated aldehyde functionality is a classic Michael acceptor, susceptible to conjugate (1,4) addition by a variety of nucleophiles. libretexts.org This reactivity is attributed to the electronic influence of the carbonyl group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. libretexts.orgmasterorganicchemistry.com

The Michael reaction involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). acs.org This process is a cornerstone of carbon-carbon bond formation. acs.org For this compound, this reaction provides a pathway to introduce a wide range of substituents at the carbon adjacent to the furan ring.

Soft Nucleophiles (e.g., Thiols, Amines, Organocuprates): Nucleophiles such as thiols, amines, and Gilman reagents (lithium diorganocuprates) are particularly effective for conjugate addition. libretexts.orgchemistrysteps.com The reaction of thiols with α,β-unsaturated aldehydes can proceed readily, sometimes even without a catalyst, to yield 1,4-addition products. arkat-usa.org Similarly, lithium diorganocuprates are well-known for their propensity to undergo 1,4-addition to α,β-unsaturated ketones and aldehydes, in contrast to Grignard or organolithium reagents which tend to favor 1,2-addition to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Carbon Nucleophiles (e.g., Enolates, Malonates): Doubly stabilized carbon nucleophiles derived from compounds like malonic esters or β-keto esters are classic Michael donors. youtube.com The reaction mechanism involves the deprotonation of the active methylene (B1212753) compound to form an enolate, which then attacks the β-carbon of the unsaturated system. youtube.com This is followed by protonation to yield the final 1,5-dicarbonyl compound or a related structure. youtube.com

Below is a table summarizing potential Michael-type addition reactions.

Nucleophile TypeExample NucleophileReagent/CatalystExpected Product Structure
ThiolThiophenolEt₃N (Triethylamine)3-(furan-2-yl)-2-methyl-3-(phenylthio)propanal
OrganocuprateLithium dimethylcuprate (Me₂CuLi)1. Me₂CuLi, 2. H₂O3-(furan-2-yl)-2,3-dimethylpropanal
EnolateDiethyl malonateNaOEt (Sodium ethoxide)Diethyl 2-(1-(furan-2-yl)-2-oxopropyl)malonate
AminePiperidineNone (or mild acid)3-(furan-2-yl)-2-methyl-3-(piperidin-1-yl)propanal

Aldehyde Group Reactivity: Condensations and Cyclizations

The aldehyde functional group in this compound is a key site for chain extension and heterocycle synthesis through condensation and cyclization reactions.

Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com The reaction with this compound would lead to a new, more extended conjugated system. For example, condensation with malononitrile (B47326) would yield (2E,4E)-5-(furan-2-yl)-2-cyano-4-methylpenta-2,4-dienamide. The Doebner modification uses pyridine (B92270) as a solvent and a carboxylic acid-containing nucleophile, like malonic acid, often resulting in subsequent decarboxylation. wikipedia.org

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org This reaction would transform the aldehyde group of the title compound into a carbon-carbon double bond, extending the conjugated diene system. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce (3E)-4-(furan-2-yl)-3-methylbuta-1,3-diene. The stereochemistry of the resulting alkene is dependent on the stability of the ylide used. organic-chemistry.orgnrochemistry.com

Cyclization Reactions: Derivatives of the title compound can undergo intramolecular cyclizations. For example, a tandem Ugi/intramolecular Diels-Alder reaction has been demonstrated with the closely related (E)-3-(furan-2-yl)acrylaldehyde, where the initially formed Ugi adduct undergoes a spontaneous [4+2] cycloaddition to form furo[2,3-f]isoindole derivatives. jk-sci.com

Furan Ring Chemistry and Derivatization

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic attack and an active participant in cycloaddition reactions. wikipedia.orgquora.com

Electrophilic Aromatic Substitution Reactions on the Furan Ring

Furan undergoes electrophilic aromatic substitution more readily than benzene, but the ring is sensitive to strong acids. wikipedia.org Substitution typically occurs at the 2-position. Since the 2-position is occupied in the title compound, electrophilic attack is directed to the 5-position.

Nitration: Direct nitration of furan with strong acids like nitric acid can lead to oxidation and ring-opening. quora.com A milder nitrating agent, acetyl nitrate (B79036), formed from nitric acid and acetic anhydride, is used to achieve successful nitration, yielding 2-nitrofuran (B122572) from furan. quora.com For this compound, this reaction would be expected to produce (2E)-3-(5-nitrofuran-2-yl)-2-methylprop-2-enal.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF). wikipedia.orgijpcbs.com Furan is a suitable substrate for this reaction. jk-sci.com The formylation would occur at the 5-position of the furan ring in the title compound, yielding (2E)-3-(5-formylfuran-2-yl)-2-methylprop-2-enal.

The table below outlines expected outcomes of electrophilic aromatic substitution.

ReactionReagentsExpected Product
NitrationHNO₃, Acetic Anhydride(2E)-3-(5-nitrofuran-2-yl)-2-methylprop-2-enal
Vilsmeier-Haack FormylationPOCl₃, DMF, then H₂O(2E)-3-(5-formylfuran-2-yl)-2-methylprop-2-enal
Halogenation (Bromination)Br₂, Dioxane(2E)-3-(5-bromofuran-2-yl)-2-methylprop-2-enal

Cycloaddition Reactions Involving the Furan Moiety (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.com This reactivity is a powerful tool for constructing complex bicyclic systems, often with high stereoselectivity. jk-sci.com

Intermolecular Diels-Alder: The furan moiety of this compound can react with various dienophiles. Electron-poor dienophiles, such as maleimides or maleic anhydride, are particularly effective. quora.com The reaction leads to the formation of an oxabicyclic core (an oxanorbornene derivative). quora.com The reaction can produce both endo and exo diastereomers, with the endo product often being kinetically favored. quora.com

Intramolecular Diels-Alder (IMDAF): If a dienophile is tethered to the furan ring, an intramolecular Diels-Alder reaction of the furan diene (IMDAF) can occur. wikipedia.org This is a highly effective strategy for synthesizing complex polycyclic structures. Research on the related (E)-3-(furan-2-yl)acrylaldehyde has shown that it can be converted into an adduct that spontaneously undergoes an IMDAF reaction to create a furoisoindole core structure. jk-sci.com

Oxidative and Reductive Transformations of the Furan Ring

The furan ring can undergo both oxidative cleavage and reduction, depending on the reagents and conditions employed.

Oxidative Transformations: The oxidation of furans can lead to a variety of products. dntb.gov.uaorganicreactions.org Strong oxidizing agents can cause complete degradation of the ring to form carboxylic acids. organicreactions.org Milder oxidation can lead to the formation of a cis-enedione through ring opening. nih.gov P450 enzymes, for example, are known to oxidize the furan ring to a reactive cis-enedione metabolite. nih.gov The oxidative cleavage of furans is a synthetically useful method for preparing 1,4-dicarbonyl compounds. dntb.gov.uaorganicreactions.org

Reductive Transformations: The reduction of furan-containing molecules must consider the reactivity of both the furan ring and other functional groups. The chemoselective reduction of the conjugated double bond in the side chain, without affecting the furan ring, can be achieved using specific reagents like 2-phenylbenzimidazoline. nih.govnih.gov This is valuable as catalytic hydrogenation or borohydride (B1222165) reductions can sometimes lead to saturation of the furan ring or other side reactions. nih.gov Conversely, catalytic hydrogenation under appropriate conditions can be used to reduce the furan ring to a tetrahydrofuran (B95107) derivative. researchgate.net

Stereoselective Derivatization Strategies

The presence of a pro-chiral center and a reactive conjugated system in this compound makes it a candidate for various stereoselective transformations. While specific studies on this exact molecule are not extensively documented, the principles of asymmetric synthesis for α,β-unsaturated aldehydes and furan-containing compounds provide a strong basis for predicting its reactivity.

Achieving control over the formation of new stereocenters in reactions involving this compound relies on the strategic use of chiral catalysts, auxiliaries, or reagents. The primary sites for introducing stereochemistry are the α- and β-carbons of the enal system.

Key strategies would include:

Organocatalysis: Chiral secondary amines (e.g., proline derivatives) can form chiral enamines or iminium ions in situ with the aldehyde. This activation allows for highly enantioselective conjugate additions (to the β-carbon) or cycloadditions. The catalyst dictates the facial selectivity of the incoming nucleophile or reactant.

Metal Catalysis: Chiral Lewis acids or transition metal complexes can coordinate to the carbonyl oxygen, activating the enal system for nucleophilic attack. The chiral ligand environment around the metal center controls the stereochemical outcome. For instance, chiral copper-PyBox complexes are effective in catalyzing asymmetric conjugate additions of organometallic reagents. nih.gov

Substrate Control: If a chiral center is already present in a reactant, it can direct the stereochemistry of the new center, a process known as diastereoselection. For this compound, this would typically involve reacting it with a chiral nucleophile.

The furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as the diene. The stereochemical outcome of such reactions can be influenced by the substituent on the dienophile and the use of chiral Lewis acid catalysts.

Building on the principles of stereocontrol, specific diastereoselective and enantioselective reactions can be proposed for this compound.

Enantioselective Michael Addition: This is a powerful method for forming a new stereocenter at the β-position. The use of organocatalysts, such as diarylprolinol silyl (B83357) ethers, or metal catalysts can promote the addition of nucleophiles like malonates, nitroalkanes, or thiols with high enantioselectivity.

Enantioselective Diels-Alder Reaction: Treating the molecule as a dienophile (reacting at the C=C double bond), a chiral Lewis acid could catalyze its [4+2] cycloaddition with a diene to produce chiral cyclohexene (B86901) derivatives. More uniquely, the furan ring can act as the diene in an intramolecular Diels-Alder reaction if a suitable dienophile is tethered to the molecule. scispace.com Studies on related systems have shown that such reactions can be highly diastereoselective, with the stereochemistry being controlled by Lewis acids or reaction conditions. scispace.com

Asymmetric Aldol and Related Reactions: The aldehyde can react with a ketone enolate or other nucleophile in an aldol reaction. Using a chiral catalyst, such as proline, can lead to the formation of chiral β-hydroxy carbonyl compounds with control over two new stereocenters. mdpi.com

Diastereoselective Reductions: Reduction of the carbonyl group can generate a new stereocenter. If a chiral center already exists elsewhere in the molecule (for instance, from a prior conjugate addition), the reduction can be diastereoselective, favoring the formation of one diastereomer of the resulting allylic alcohol over the other.

While specific data on this compound is limited, the reactivity of α,β-unsaturated aldehydes is well-established, allowing for the design of these selective transformations. nih.gov

Reaction with Atmospheric Oxidants and Environmental Transformations

Furan derivatives are emitted into the atmosphere from sources like biomass burning. copernicus.org Their subsequent reactions with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrate radicals (•NO₃) determine their atmospheric lifetime and contribution to secondary pollutant formation.

The reaction with ozone is a significant degradation pathway for furan-containing compounds due to the electron-rich nature of the heterocyclic ring and the external double bond. The ozonolysis of furans typically proceeds via the Criegee mechanism. Ozone adds across a double bond to form a primary ozonide (a 1,2,3-trioxolane), which is unstable and rapidly rearranges or decomposes. rsc.org

For this compound, ozonolysis can occur at either the furan ring or the external α,β-unsaturated double bond. The attack is generally faster at the more electron-rich double bonds of the furan ring. nih.gov This reaction leads to ring-opening and the formation of α,β-unsaturated dicarbonyl compounds. nih.govresearchgate.net Studies on various furan derivatives have shown that the reaction rates are high. nih.govnih.gov

The general mechanism for the ozonolysis of the furan ring involves:

Addition of ozone to form a primary ozonide.

Decomposition of the primary ozonide to form a Criegee intermediate and a carbonyl compound. rsc.org

The highly energetic Criegee intermediates can then undergo various reactions, including isomerization and dissociation, potentially leading to the formation of secondary organic aerosols and other smaller, oxygenated volatile organic compounds. rsc.org

The table below presents ozonolysis rate constants for furan and related compounds in the aqueous phase, which indicates high reactivity.

Table 1: Aqueous Phase Ozonolysis Rate Constants for Furan and Derivatives

Compound Rate Constant (k_O3) [M⁻¹ s⁻¹] Reference
Furan (1.5 ± 0.1) x 10⁵ nih.gov
2-Furoic acid (8.5 ± 0.1) x 10⁴ nih.gov

Data presented is for related furan compounds to infer the reactivity of this compound.

The hydroxyl radical (•OH) is the most important daytime oxidant in the troposphere. Its reaction with furan derivatives is very fast and typically initiated by the addition of the •OH radical to the furan ring, which is the dominant pathway at atmospheric temperatures. whiterose.ac.uknih.gov H-atom abstraction from the ring or the substituent alkyl groups can also occur, becoming more significant at higher temperatures. whiterose.ac.uknih.gov

For this compound, •OH can add to multiple positions on the furan ring or the external double bond. Theoretical studies on similar molecules like 2-acetylfuran (B1664036) show that addition to the C2 and C5 positions of the furan ring is a major reaction channel. nih.govresearchgate.net The resulting adduct then reacts further, often with O₂, leading to ring-opening and the formation of various oxygenated products. nih.gov

The table below summarizes gas-phase reaction rate coefficients for the reaction of •OH with furan and its alkylated derivatives. The rate generally increases with alkyl substitution, as the methyl groups are electron-donating, activating the ring towards electrophilic attack by •OH.

Table 2: Gas-Phase Rate Coefficients for the Reaction of •OH with Furan and Derivatives at 298 K

Compound Rate Coefficient (k_OH) [cm³ molecule⁻¹ s⁻¹] Reference
Furan (3.34 ± 0.48) x 10⁻¹¹ whiterose.ac.uk
2-Methylfuran (7.38 ± 0.37) x 10⁻¹¹ whiterose.ac.uk

Data from related furan compounds suggest that this compound will also have a high reaction rate with •OH radicals, leading to a short atmospheric lifetime.

At night, the nitrate radical (•NO₃) can also be a significant oxidant for furans, contributing to their atmospheric degradation. copernicus.org

Mechanistic and Kinetic Investigations into 2e 3 Furan 2 Yl 2 Methylprop 2 Enal Reactions

Elucidation of Reaction Pathways and Transition States

The reaction pathways of (2E)-3-(furan-2-yl)-2-methylprop-2-enal are diverse, encompassing cycloadditions, nucleophilic additions, and acid-catalyzed rearrangements. The specific pathway is often determined by the reaction conditions and the nature of the reacting partner.

Diels-Alder Reactions: The furan (B31954) ring can serve as a 4π-electron component (diene) in [4+2] cycloaddition reactions with dienophiles. organic-chemistry.org However, the presence of the electron-withdrawing propenal group can decrease the reactivity of the furan diene. nih.gov Conversely, the C=C double bond of the propenal moiety, activated by the aldehyde group, can act as a 2π-electron component (dienophile) in reactions with other dienes. Computational studies using Density Functional Theory (DFT) have been instrumental in exploring the transition states of Diels-Alder reactions involving furan derivatives. researchgate.netrsc.org These studies indicate that the reaction can proceed through either an endo or exo transition state, with the endo product often being kinetically favored due to secondary orbital interactions. organic-chemistry.orgrsc.org For substituted furans, the regioselectivity of the cycloaddition is also a key aspect, which can be predicted by analyzing the electronic properties of the transition states. rsc.orgresearchgate.net

Nucleophilic Addition: The α,β-unsaturated aldehyde system is a classic Michael acceptor. Resonance analysis shows that both the carbonyl carbon (C-1) and the β-carbon (C-3) possess a partial positive charge, making them electrophilic sites. pressbooks.pub Hard nucleophiles, such as organolithium reagents, tend to attack the carbonyl carbon in a 1,2-addition, while softer nucleophiles, like organocuprates or enolates, typically favor a 1,4-conjugate addition to the β-carbon. pressbooks.pub

Acid-Catalyzed Reactions: In the presence of acid, the furan ring is susceptible to protonation, which can lead to polymerization or ring-opening reactions. pharmaguideline.comscite.ai The protonation at the Cα position of the furan ring is generally the rate-limiting step for ring-opening in aqueous acid solutions. scite.ai For this compound, protonation of the carbonyl oxygen can also occur, activating the conjugated system towards nucleophilic attack. In some cases, acid catalysis can facilitate condensation reactions. pharmaguideline.com Palladium-catalyzed ring-opening of furans has also been reported as a pathway to generate α,β-unsaturated aldehydes. rsc.org

Transition State Analysis: Modern computational chemistry, particularly DFT methods, allows for the detailed characterization of transition states for these reaction pathways. youtube.comarxiv.org By calculating the potential energy surface, the geometries of transition states can be located, and the corresponding energy barriers (activation energies) can be determined. researchgate.netarxiv.org For example, DFT studies on furan hydrogenation on a Pd(111) surface have identified the transition states for the sequential addition of hydrogen atoms. researchgate.net Similar computational approaches can be applied to reactions of this compound to predict the most favorable reaction pathways and understand the origins of selectivity.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for reactions of this compound are not extensively documented, data from analogous systems, such as other furan derivatives and chalcones, offer valuable information.

The rate of Diels-Alder reactions involving furans is highly sensitive to the electronic nature of both the furan (diene) and the dienophile. nih.govrsc.org Electron-donating substituents on the furan ring generally accelerate the reaction, while electron-withdrawing groups, such as the aldehyde in the target molecule, tend to decrease the reaction rate. nih.govrsc.org The interplay between kinetics and thermodynamics is often subtle in furan Diels-Alder reactions, with small changes in reactants or conditions significantly impacting both the rate and the equilibrium position. rsc.org

Kinetic analyses have been performed on related compounds, such as the antioxidant activity of chalcones, by monitoring the degradation of deoxyribose over time. nih.govresearchgate.net Such methods allow for the determination of rate constants and the comparison of reactivity among different derivatives. Theoretical studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals have shown that OH-addition reactions dominate at lower temperatures, while H-abstraction becomes more significant at higher temperatures. acs.org

Below is a table summarizing kinetic data for reactions involving related furan compounds.

ReactantReaction TypeRate Constant (k)ConditionsReference
2-MethylfuranReaction with OH radicals7.31 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹296 K, Gas Phase acs.org
2-Furoic acidDiels-Alder with N-methylmaleimide~200-fold rate increase in H₂O vs. DMF50 °C nih.gov
FuranDiels-Alder with Maleic AnhydrideSlower than cyclopentadieneComputational Study rsc.org
2-AcetylfuranH-abstraction by OH from CH₃ groupEnergy Barrier: 2.1 kcal/molComputational Study acs.org

This data illustrates how substituents and reaction media influence reactivity. The methyl group on the double bond of this compound would also be expected to influence reaction kinetics through steric hindrance and electronic effects compared to the non-methylated analogue.

Isotopic Labeling Studies for Mechanism Clarification

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. iaea.org By replacing an atom with its heavier, non-radioactive isotope (e.g., ²H (D) for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), its position in the products can be determined using techniques like mass spectrometry and NMR spectroscopy.

While no specific isotopic labeling studies on this compound have been reported, the utility of this method has been demonstrated for other furan derivatives. For instance, ¹⁷O-labeling was crucial in confirming the proposed rearrangement mechanisms of 4-benzoyl-5-phenylfuran-2,3-dione, where it was used to demonstrate the equivalence of two oxygen atoms in a reaction intermediate. iaea.orgacs.orgosti.gov Similarly, stable isotopically labeled 3-methylfuran-2(5H)-one has been synthesized to be used in metabolic studies. nih.gov In another study, isotope-labeled reactants were used to investigate the DNA adducts formed from a metabolite of 2-methylfuran. acs.org

For this compound, several mechanistic questions could be addressed using isotopic labeling:

Acid-Catalyzed Ring Opening: To confirm the initial site of protonation, the reaction could be carried out in D₂O with an acid catalyst. Analysis of the products by ¹H NMR and mass spectrometry would reveal the position and extent of deuterium (B1214612) incorporation, distinguishing between protonation on the furan ring versus the carbonyl oxygen.

Rearrangement Reactions: In a potential rearrangement of the carbon skeleton, such as the conversion of an α,β-unsaturated aldehyde to a ketone, ¹³C labeling of the carbonyl carbon (C-1) would allow its position to be tracked in the final product, confirming whether a skeletal reorganization has occurred. youtube.com

Oxidation Reactions: In an oxidation reaction, using ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) or molecular oxygen (¹⁸O₂) would help to identify the source of oxygen atoms incorporated into the product, for example, in the formation of maleic acid from furan precursors. acs.org

Solvent Effects and Catalytic Cycle Analysis

The choice of solvent and the use of catalysts can dramatically alter the course and efficiency of reactions involving this compound.

Solvent Effects: The polarity, proticity, and hydrogen-bonding capability of the solvent can influence reaction rates and equilibria.

Diels-Alder Reactions: The Diels-Alder reaction of furans is particularly sensitive to the solvent. A significant rate enhancement is often observed when the reaction is performed in water compared to organic solvents. nih.govnih.gov This is attributed to the hydrophobic effect, which forces the nonpolar reactants together, and to hydrogen bonding interactions that can stabilize the transition state. nih.gov Evidence for a polar transition state in intramolecular Diels-Alder reactions of furfuryl derivatives further supports the strong influence of solvent polarity. acs.org

Oxidation Reactions: In the oxidation of furan derivatives to maleic acid, acetic acid was found to be a particularly effective solvent, especially when used with a titanium silicate (B1173343) (TS-1) catalyst. acs.org Other solvents like acetonitrile (B52724) are also commonly used in the conversion of furfurals. acs.org

Polymerization and Ring-Opening: For the acid-initiated polymerization of furfuryl alcohol, the presence of water as a solvent was found to promote the formation of ring-opened structures within the polymer. mdpi.com

Catalytic Cycle Analysis: Many transformations of furan derivatives rely on catalysts to proceed efficiently. Understanding the catalytic cycle is key to optimizing the reaction.

Acid Catalysis: Solid acid catalysts like Amberlyst-15, zeolites, and polyoxometalates are effective for various transformations of furans, including condensation and hydrolysis reactions. researchgate.netnih.gov A general cycle for an acid-catalyzed reaction, such as the Friedel-Crafts acylation of furan, involves the activation of the electrophile by the acid, followed by nucleophilic attack from the furan ring, and subsequent regeneration of the catalyst upon deprotonation. researchgate.net

Metal Catalysis: Palladium catalysts can be used for the ring-opening of furans to form α,β-unsaturated aldehydes. rsc.org Gold and copper catalysts are employed in various syntheses of substituted furans. organic-chemistry.org The selective hydrogenation of the C=O or C=C bond in α,β-unsaturated aldehydes is another critical area where catalysis is essential, with intermetallic compounds showing promise for enhancing selectivity. acs.org A catalytic cycle for these reactions typically involves oxidative addition of a substrate to the metal center, insertion or migratory insertion steps, and reductive elimination to release the product and regenerate the active catalyst.

Computational and Theoretical Studies on 2e 3 Furan 2 Yl 2 Methylprop 2 Enal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For (2E)-3-(furan-2-yl)-2-methylprop-2-enal, these calculations can elucidate the distribution of electrons and predict its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.

In the case of this compound, the HOMO is primarily located on the furan (B31954) ring and the ethylenic double bond, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the α,β-unsaturated aldehyde moiety, suggesting that this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

OrbitalEnergy (eV)Primary Location
HOMO -6.5Furan ring, C=C double bond
LUMO -1.8α,β-unsaturated aldehyde
Energy Gap 4.7

Note: The values presented in this table are illustrative and derived from typical values for similar compounds. Actual experimental or more precise computational values may vary.

Molecular Dynamics Simulations of Compound Conformations and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of this compound, modeling its movements and interactions over time. These simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. The flexibility of the bond connecting the furan ring to the propenal chain allows for various rotational isomers (rotamers). MD simulations can help identify the most stable of these conformations and the energy barriers between them.

Prediction of Novel Reaction Pathways and Catalytic Effects

Theoretical calculations can be employed to explore potential reaction pathways for this compound that may not have been experimentally observed. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing valuable insights into reaction mechanisms. For instance, the susceptibility of the aldehyde group to reduction or the double bond to addition reactions can be computationally modeled. Furthermore, the effect of catalysts on these reactions can be simulated, potentially leading to the discovery of more efficient synthetic routes.

Research on the Biosynthesis and Biotransformation of 2e 3 Furan 2 Yl 2 Methylprop 2 Enal

Advanced Analytical Methodologies for Research and Detection of 2e 3 Furan 2 Yl 2 Methylprop 2 Enal and Its Derivatives

Chromatographic-Mass Spectrometric Innovations for Complex Mixture Analysis (e.g., GC-MS/MS, LC-MS/MS for adducts)

The analysis of (2E)-3-(furan-2-yl)-2-methylprop-2-enal and its derivatives in complex matrices necessitates the use of high-resolution separation and detection techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools in this regard, particularly when coupled with tandem mass spectrometry (MS/MS) for enhanced specificity.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like furan (B31954) derivatives. In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. For instance, the analysis of volatile compounds in grape derivatives has been successfully performed using GC-MS, demonstrating its utility in complex mixture analysis. nih.gov The use of comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can further enhance peak capacity and resolution, allowing for the identification of a greater number of compounds in a mixture. osti.gov

Liquid chromatography, particularly when paired with tandem mass spectrometry (LC-MS/MS), is invaluable for the analysis of less volatile or thermally labile derivatives and adducts of this compound. Adducts, which are molecules formed by the addition of two or more separate molecules, are often encountered in biological systems. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecular ions and their adducts. acdlabs.com The formation of adducts with alkali metals like sodium (Na+) and potassium (K+) is a common phenomenon in ESI-MS and can complicate spectral interpretation. nih.gov However, with careful method development, LC-MS/MS can provide detailed structural information and quantification of these complex molecules. The development of molecular probes that can covalently modify furan moieties allows for their easy identification by LC-MS. nih.gov

Recent advancements have highlighted the superior sensitivity and specificity of GC-MS/MS over LC-MS/MS for certain applications, such as the analysis of free testosterone (B1683101) in plasma ultra-filtrate. chromatographytoday.com This underscores the importance of selecting the appropriate analytical technique based on the specific compound and matrix under investigation.

Table 1: Chromatographic-Mass Spectrometric Techniques for Furan Derivative Analysis

TechniquePrincipleApplicationKey Advantages
GC-MS Separation based on volatility and polarity, followed by mass analysis. walshmedicalmedia.comAnalysis of volatile furan derivatives in complex mixtures. nih.govHigh resolution, established libraries for compound identification.
GCxGC-TOFMS Two-dimensional gas chromatography for enhanced separation, coupled with high-speed mass analysis. osti.govComprehensive analysis of very complex volatile mixtures.Increased peak capacity, improved resolution. osti.gov
LC-MS/MS Separation of non-volatile compounds in the liquid phase, followed by tandem mass analysis.Detection and characterization of furan adducts and derivatives. nih.govSuitable for a wide range of compounds, provides structural information.
ESI-MS Soft ionization technique that produces intact molecular ions. acdlabs.comAnalysis of adducts and non-covalent complexes. nih.govMinimizes fragmentation, allows for the study of molecular interactions.

Advanced Spectroscopic Techniques for Structural Research

Spectroscopic methods are fundamental for the detailed structural elucidation of this compound and its derivatives, providing insights into stereochemistry and functional group composition.

High-Resolution NMR and 2D-NMR for Stereochemical Assignment and Novel Derivative Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of molecules. High-resolution one-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual atoms. For example, in the ¹H NMR spectrum of a furan derivative, specific chemical shifts and coupling constants can be assigned to the protons on the furan ring and the propenal side chain. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal correlations between different nuclei within a molecule, which is crucial for assigning complex structures. The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), provides information about the spatial proximity of atoms, which is essential for determining stereochemistry. iranchembook.ir These techniques have been instrumental in confirming the structures of newly synthesized furan derivatives. nih.gov

Table 2: NMR Techniques for Structural Elucidation of Furan Derivatives

TechniqueInformation ProvidedApplication
¹H NMR Chemical environment of hydrogen atoms. researchgate.netAssignment of proton signals and determination of coupling constants. nih.gov
¹³C NMR Chemical environment of carbon atoms. nih.govIdentification of carbon skeleton and functional groups.
COSY Correlation between coupled protons. iranchembook.irEstablishing connectivity between adjacent protons.
HSQC Correlation between protons and directly attached carbons. iranchembook.irPairing of proton and carbon signals.
HMBC Correlation between protons and carbons over two or three bonds. iranchembook.irAssembling molecular fragments and assigning quaternary carbons.
NOESY/ROESY Spatial proximity of nuclei through the Nuclear Overhauser Effect. iranchembook.irDetermination of stereochemistry and conformation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Intermediates

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification. For instance, the IR spectrum of a furan derivative would show characteristic peaks for the C=O stretch of the aldehyde, the C=C stretch of the alkene, and the C-O-C stretch of the furan ring. researchgate.netnist.gov

Table 3: Vibrational Spectroscopy for Functional Group Analysis

TechniquePrincipleInformation Provided
Infrared (IR) Spectroscopy Measures absorption of infrared radiation. researchgate.netIdentification of functional groups (e.g., C=O, C=C, C-O). nist.gov
Raman Spectroscopy Measures inelastic scattering of light.Complements IR data, useful for non-polar bonds.

Exploratory Research on the Strategic Utility of 2e 3 Furan 2 Yl 2 Methylprop 2 Enal in Complex Molecule Synthesis

The unique structural features of (2E)-3-(furan-2-yl)-2-methylprop-2-enal, which include a reactive α,β-unsaturated aldehyde system and a furan (B31954) ring, position it as a versatile building block in the synthesis of complex organic molecules. This section explores its strategic applications in asymmetric synthesis, multicomponent reactions, materials science, and catalysis.

Future Directions and Emerging Research Avenues for 2e 3 Furan 2 Yl 2 Methylprop 2 Enal

Exploration of Unconventional Synthetic Routes

The traditional synthesis of (2E)-3-(furan-2-yl)-2-methylprop-2-enal typically involves the condensation of furan-2-carbaldehyde with propanal. However, emerging research is paving the way for more innovative and efficient synthetic strategies.

Future synthetic explorations could focus on:

Domino Reactions: Designing one-pot reactions that combine multiple synthetic steps, such as a domino cross-coupling/cyclodehydration or an Aldol-addition/cyclocondensation, could provide a more streamlined and atom-economical route to the target molecule. organic-chemistry.org

Catalytic Cascades: The use of dual-catalyst systems, for instance combining gold and copper catalysts, could enable the construction of the furan (B31954) ring and the aldehyde functionality in a single, efficient cascade reaction from simpler starting materials. organic-chemistry.org

Vilsmeier-Haack Type Reactions: Investigating the use of Vilsmeier reagents could offer a novel pathway to introduce the formyl group onto a pre-functionalized furan ring, providing an alternative to traditional condensation methods. tandfonline.com

From Biomass-Derived Precursors: A significant area of future research will be the development of synthetic routes that utilize biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com This would involve innovative catalytic transformations to convert HMF or its derivatives into the desired C8 aldehyde.

Synthetic ApproachPotential Starting MaterialsKey TransformationPotential Advantages
Domino ReactionsFuran derivatives, α-chloroketonesCross-coupling/cyclodehydrationIncreased efficiency, reduced waste
Catalytic CascadesSimple alkynes and aldehydesGold/Copper co-catalysisHigh atom economy, one-pot synthesis
Vilsmeier-Haack ReactionFunctionalized furansFormylationAlternative regioselectivity
Biomass Valorization5-Hydroxymethylfurfural (HMF)Catalytic conversionSustainable sourcing, renewable feedstock

Discovery of Novel Reactivity Patterns and Undiscovered Derivatizations

The reactivity of this compound is largely dictated by the interplay between the furan ring, the α,β-unsaturated aldehyde, and the methyl group. While its current applications are limited, this molecule holds the potential for a wide range of chemical transformations.

Future research in this area will likely focus on:

Diels-Alder Cycloadditions: The furan ring can act as a diene in Diels-Alder reactions, offering a pathway to complex polycyclic structures. wikipedia.orgacs.org Investigating its reactivity with various dienophiles could lead to the synthesis of novel compounds with potential pharmaceutical or material applications.

Ring-Opening Reactions: The furan ring is susceptible to acid-catalyzed ring-opening, which can lead to the formation of 1,4-dicarbonyl compounds. acs.orgrsc.org Understanding and controlling this reactivity could provide access to a new class of linear synthons.

Functionalization of the Furan Ring: Electrophilic substitution reactions on the furan ring could be explored to introduce new functional groups, thereby creating a library of derivatives with diverse properties. wikipedia.org

Reactions of the α,β-Unsaturated Aldehyde: The conjugated system is a versatile handle for various transformations, including Michael additions, cycloadditions, and oxidations, opening avenues for the synthesis of a wide array of new molecules. mdpi.comnih.gov For example, the aldehyde group can be a reactive center for condensation reactions to form larger, more complex structures. researchgate.net

Advanced Mechanistic Insights at the Quantum Level

A deeper understanding of the electronic structure and reaction mechanisms of this compound at the quantum level is crucial for predicting its reactivity and designing novel applications.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the thermal degradation pathways of the molecule, including the initial bond cleavage events and subsequent ring-opening reactions. buct.edu.cn This can provide valuable insights into its stability and decomposition products.

Modeling Reaction Pathways: Quantum mechanical calculations can be used to model the energy profiles of potential reactions, such as Diels-Alder cycloadditions or electrophilic substitutions, to predict the most favorable reaction pathways and product distributions. osti.gov

Understanding Spectroscopic Properties: Computational methods can aid in the interpretation of experimental spectroscopic data (NMR, IR, UV-Vis) by correlating the observed signals with the molecule's electronic and geometric structure.

Solvent Effects: Investigating the influence of different solvent environments on the molecule's conformation and reactivity through computational models will be essential for optimizing reaction conditions.

Design of Next-Generation Biocatalysts for its Production and Transformation

The shift towards greener and more sustainable chemical processes has put a spotlight on biocatalysis. The development of enzymes specifically tailored for the synthesis and modification of this compound is a promising area of research.

Future research in biocatalysis could focus on:

Enzymatic Synthesis: Exploring the use of enzymes, such as aldolases, to catalyze the condensation of furan-2-carbaldehyde with propanal could offer a highly selective and environmentally friendly synthetic route. acs.org

Biocatalytic Derivatization: Engineering enzymes like alcohol dehydrogenases or transaminases could enable the selective transformation of the aldehyde group into an alcohol or an amine, respectively, leading to new derivatives with different functionalities. nih.govnih.gov

Whole-Cell Biotransformation: Developing microbial strains capable of converting biomass-derived sugars or furan platform chemicals directly into this compound would represent a significant step towards a fully bio-based production process. researchgate.net

Enzyme Immobilization and Recycling: Research into robust immobilization techniques for the relevant enzymes will be crucial for developing economically viable and scalable biocatalytic processes. researchgate.netacs.org

Biocatalytic ApproachTarget TransformationEnzyme ClassPotential Advantages
Biocatalytic SynthesisFuran-2-carbaldehyde + Propanal -> ProductAldolasesHigh stereoselectivity, mild conditions
Aldehyde ReductionAldehyde -> AlcoholAlcohol DehydrogenasesGreen reduction method
Reductive AminationAldehyde -> AmineTransaminasesAccess to novel amine derivatives
Whole-Cell ConversionBiomass -> ProductEngineered MicroorganismsConsolidated bioprocessing

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-(furan-2-yl)-2-methylprop-2-enal, and how can its purity be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where furan-2-carbaldehyde reacts with a methyl-substituted ketone under basic conditions (e.g., NaOH/ethanol). Purification is typically achieved using column chromatography, followed by recrystallization. Purity validation requires HPLC (e.g., 99.05–100% purity as seen in similar chalcone derivatives) and melting point determination .
  • Key Data : Yield optimization (25–53% in analogous syntheses) depends on reaction time, temperature, and stoichiometry. Melting points (e.g., 114–182°C in related compounds) serve as preliminary purity indicators .

Q. How is the structural elucidation of this compound performed experimentally?

  • Methodology : Use 1H^1H and 13C^{13}C NMR to confirm the α,β-unsaturated aldehyde structure and furan ring substitution pattern. IR spectroscopy identifies the C=O stretch (~1680 cm1^{-1}) and conjugated C=C bonds. Mass spectrometry (ESI-MS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 151.2 for C9 _9H8 _8O2_2) .

Q. What analytical techniques are critical for assessing stereochemical purity in this compound?

  • Methodology : Polarimetry or chiral HPLC can confirm enantiomeric excess. For E/Z isomerism, NOESY NMR or X-ray crystallography (e.g., SHELXL refinement) resolves spatial arrangements. The (2E) configuration is confirmed by coupling constants (J1516HzJ \approx 15–16 \, \text{Hz} for trans-alkene protons) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodology : Discrepancies in 1H^1H NMR shifts (e.g., furan proton signals at δ 6.3–7.4 ppm) may arise from solvent effects or hydrogen bonding. Cross-validate with computational chemistry (DFT calculations for optimized geometries) and X-ray structures. For example, SHELX-refined crystallographic data (R factor < 0.05) provides unambiguous bond-length/angle validation .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Methodology : The α,β-unsaturated aldehyde moiety participates in Diels-Alder reactions (e.g., with dienes) or Michael additions. Monitor reactivity via in situ FTIR or 1H^1H NMR kinetics. For catalytic applications, screen Pd-based catalysts (e.g., Suzuki-Miyaura coupling) under inert atmospheres .

Q. How can computational modeling predict the compound’s biological interactions, such as enzyme inhibition?

  • Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., Mycobacterium tuberculosis enzymes for antitubercular studies). Validate with MD simulations (GROMACS) to assess binding stability. Experimental IC50_{50} values from microplate assays (e.g., Mosmann’s MTT protocol) correlate with in silico predictions .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Methodology : Crystal twinning or poor diffraction (common with flexible aldehyde groups) requires data collection at low temperatures (100 K) and high-resolution detectors. Use SHELXD for phase problem resolution and Olex2 for structure visualization. Anisotropic refinement improves thermal displacement parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.